molecular formula C22H21NO6S B11410629 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11410629
M. Wt: 427.5 g/mol
InChI Key: OWPBSVTULDRTLF-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core, a tetrahydrothiophene ring with a dioxido group, and a methoxybenzyl moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromene core, followed by the introduction of the tetrahydrothiophene ring and the methoxybenzyl group. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene core, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene ring can yield sulfone derivatives, while reduction of the chromene core can produce alcohols.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives and tetrahydrothiophene-containing compounds. Similar compounds include:

    4H-chromene-2-carboxamides: These compounds share the chromene core and carboxamide linkage but differ in the substituents attached to the core.

    Tetrahydrothiophene derivatives: These compounds contain the tetrahydrothiophene ring but may lack the chromene core or have different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21NO6S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H21NO6S/c1-28-17-8-6-15(7-9-17)13-23(16-10-11-30(26,27)14-16)22(25)21-12-19(24)18-4-2-3-5-20(18)29-21/h2-9,12,16H,10-11,13-14H2,1H3

InChI Key

OWPBSVTULDRTLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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